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Compound of Interest

Compound Name: 7-Angeloylplatynecine

Cat. No.: B15193881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Angeloylplatynecine is a naturally occurring pyrrolizidine alkaloid (PA) characterized by a

platynecine necine base esterified with an angeloyl group at the C7 position. Platynecine-type

PAs are distinguished by their saturated necine base, a structural feature that renders them

generally non-toxic. Unlike their unsaturated counterparts, platynecine and its esters do not

undergo metabolic activation in the liver to form reactive, hepatotoxic pyrrolic esters. This lack

of inherent toxicity makes 7-angeloylplatynecine an attractive candidate for development as a

research tool in various biological investigations, free from the confounding cytotoxic effects

associated with other PAs.

These application notes provide an overview of the potential uses of 7-angeloylplatynecine in

research, along with detailed protocols for its synthesis and proposed biological evaluation.

Physicochemical and Spectroscopic Data
A summary of the available physicochemical and spectroscopic data for 7-
angeloylplatynecine is presented below. This information is crucial for its identification,

characterization, and use in experimental settings.
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Property Data Reference

Molecular Formula C₁₃H₂₁NO₃ [1]

Molecular Weight 239.31 g/mol [1]

Exact Mass 239.152144 g/mol [1]

InChI

InChI=1S/C13H21NO3/c1-3-

9(2)13(16)17-11-5-7-14-6-4-

10(8-15)12(11)14/h3,10-

12,15H,4-8H2,1-2H3/b9-3-

[1]

InChIKey
JVBOUYIVPAHNGB-

OQFOIZHKSA-N
[1]

13C NMR (CDCl3)
A 13C NMR spectrum is

available.
[1]

Proposed Synthesis Protocol
While a specific, detailed synthesis for 7-angeloylplatynecine is not readily available in the

literature, a plausible synthetic route can be adapted from general methods for the

esterification of platynecine. The following protocol outlines a proposed two-step synthesis

starting from platynecine and angelic acid.

Step 1: Activation of Angelic Acid

Angelic acid is first converted to a more reactive acylating agent, such as an acyl chloride or an

activated ester, to facilitate the esterification of the sterically hindered secondary alcohol of

platynecine.

Materials: Angelic acid, oxalyl chloride or thionyl chloride, dry dichloromethane (DCM), dry

N,N-dimethylformamide (DMF) (catalytic amount).

Procedure:

Dissolve angelic acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or

argon).
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Add a catalytic amount of dry DMF.

Slowly add oxalyl chloride or thionyl chloride (1.1 eq) to the solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the

evolution of gas ceases.

Remove the solvent and excess reagent in vacuo to yield crude angeloyl chloride. This is

typically used immediately in the next step.

Step 2: Esterification of Platynecine

The activated angelic acid is then reacted with platynecine to form the desired ester.

Materials: Platynecine, angeloyl chloride, dry pyridine or triethylamine (TEA), dry DCM.

Procedure:

Dissolve platynecine (1.0 eq) in dry DCM containing a slight excess of dry pyridine or TEA

(1.2 eq) under an inert atmosphere.

Cool the solution to 0 °C.

Slowly add a solution of the freshly prepared angeloyl chloride (1.1 eq) in dry DCM.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by column chromatography on silica gel using a suitable solvent

system (e.g., a gradient of methanol in DCM) to afford pure 7-angeloylplatynecine.

Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry to confirm its

identity and purity.

Step 1: Activation of Angelic Acid

Step 2: Esterification of Platynecine Purification & Characterization

Angelic Acid Angeloyl Chloride
(Activated Intermediate)

Oxalyl Chloride,
cat. DMF, DCM

7-Angeloylplatynecine
Platynecine

Pyridine or TEA,
DCM Crude Product Pure 7-Angeloylplatynecine

Column Chromatography
NMR, MS Analysis

Click to download full resolution via product page

Proposed workflow for the synthesis of 7-Angeloylplatynecine.

Potential Research Applications and Experimental
Protocols
Given the non-toxic nature of the platynecine scaffold, 7-angeloylplatynecine is a promising

tool for investigating biological pathways without the interference of cytotoxicity. Based on the

known activities of other natural products with similar structural motifs, the following are

proposed research applications and detailed experimental protocols.

Investigation of Anti-Inflammatory Activity
Rationale: Many natural product esters exhibit anti-inflammatory properties. 7-
Angeloylplatynecine could be investigated for its potential to modulate inflammatory

responses.
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Experimental Protocol: In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the ability of 7-angeloylplatynecine to inhibit the production of nitric

oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage

cells.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials: 7-Angeloylplatynecine, LPS (from E. coli), DMEM medium, fetal bovine serum

(FBS), penicillin-streptomycin, Griess reagent, sodium nitrite standard.

Procedure:

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin at 37°C in a humidified 5% CO₂ incubator.

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere

overnight.

Prepare stock solutions of 7-angeloylplatynecine in a suitable solvent (e.g., DMSO) and

dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in culture medium. Ensure the final

solvent concentration does not affect cell viability.

Pre-treat the cells with varying concentrations of 7-angeloylplatynecine for 1 hour.

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (LPS only)

and a negative control (no LPS, no compound).

After incubation, collect the cell culture supernatant.

Determine the nitrite concentration in the supernatant using the Griess reagent, which is

an indicator of NO production.

Measure the absorbance at 540 nm using a microplate reader.

Calculate the percentage of NO inhibition compared to the vehicle control.
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Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining

cells to ensure that the observed inhibition of NO is not due to cytotoxicity.

Seed RAW 264.7 Macrophages
in 96-well plate

Pre-treat with
7-Angeloylplatynecine

Stimulate with LPS

Incubate for 24 hours

Collect Supernatant

Perform Cell Viability Assay
(e.g., MTT)Perform Griess Assay for Nitrite

Measure Absorbance at 540 nm

Analyze Data:
% NO Inhibition vs. Cell Viability

Click to download full resolution via product page

Workflow for the in vitro anti-inflammatory assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15193881?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evaluation of Antimicrobial Properties
Rationale: Pyrrolizidine alkaloids have been reported to possess antimicrobial activities. 7-
Angeloylplatynecine can be screened against a panel of pathogenic bacteria and fungi to

determine its potential as an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of 7-angeloylplatynecine that inhibits the

visible growth of a microorganism.

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus,

Escherichia coli) and fungi (e.g., Candida albicans).

Materials: 7-Angeloylplatynecine, Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for

fungi, 96-well microtiter plates, appropriate positive control antibiotics (e.g., ampicillin,

fluconazole).

Procedure:

Prepare a stock solution of 7-angeloylplatynecine in a suitable solvent.

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well

plate.

Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland

standard.

Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵

CFU/mL in each well.

Add the diluted inoculum to the wells containing the serially diluted compound.

Include a positive control (broth with inoculum and no compound) and a negative control

(broth only).

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for

fungi.
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Determine the MIC by visual inspection as the lowest concentration of the compound at

which no visible growth occurs.

Prepare Serial Dilutions of
7-Angeloylplatynecine in 96-well plate

Inoculate Wells with Microorganism

Prepare Standardized
Microbial Inoculum

Incubate at Appropriate
Temperature and Time

Visually Inspect for Growth

Determine Minimum Inhibitory
Concentration (MIC)

Click to download full resolution via product page

Logical flow for determining the MIC of 7-Angeloylplatynecine.

Safety and Handling
While platynecine-type PAs are generally considered non-toxic, it is good laboratory practice to

handle all research chemicals with care.

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and

safety glasses.

Work in a well-ventilated area or a chemical fume hood.

Avoid inhalation, ingestion, and skin contact.
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Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion
7-Angeloylplatynecine represents a valuable, yet understudied, natural product. Its saturated

necine base suggests a favorable safety profile, making it an ideal candidate for development

as a research tool. The proposed applications in inflammation and antimicrobial research

provide a starting point for elucidating its biological activities and potential therapeutic

applications. The detailed protocols provided herein offer a framework for the synthesis and

evaluation of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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